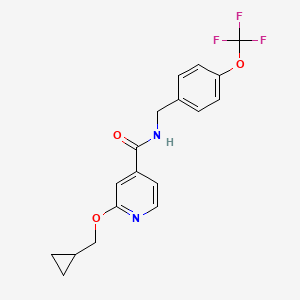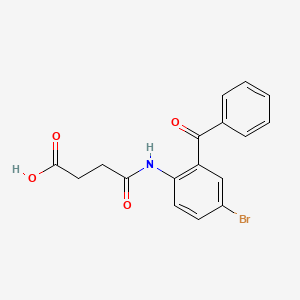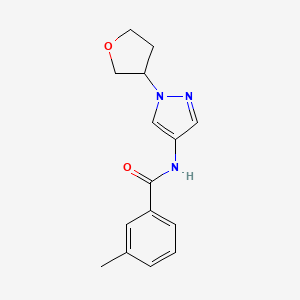
2-(cyclopropylmethoxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(cyclopropylmethoxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide” is a chemical compound . The biological properties of molecules containing the trifluoromethoxy group have made these compounds important targets in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies . The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups . The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .Molecular Structure Analysis
The molecular structure of “this compound” was characterized by 1H, 13C, 11B, and 19F NMR spectroscopy .Wissenschaftliche Forschungsanwendungen
Co-Crystallization and Molecular Complexes
- Isonicotinamide has been used in co-crystallization with carboxylic acids, illustrating the expanding research on co-crystallization of multiple molecular components. These co-crystals demonstrate variations in stoichiometry and polymorphism, contributing to different packing architectures and phase transitions, highlighting the utility of isonicotinamide in crystallography and materials science (Lemmerer & Fernandes, 2012).
Synthesis of Complex Organic Compounds
- Isonicotinamides have been involved in the synthesis of complex organic compounds such as 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides. These compounds represent a new class of cyclic dipeptidyl ureas, illustrating the diverse synthetic applications of isonicotinamides in creating novel organic molecules (Sañudo et al., 2006).
Metallo-Gels and Organo-Gels
- Isonicotinamide derivatives have been used in the formation of metallo-gels and organo-gels. These gels have fibrous structures and exhibit different thermal behaviors, suggesting potential applications in materials science and nanotechnology (Westcott et al., 2009).
Anticancer Research
- Certain isonicotinamide derivatives have shown potential in anticancer research. For instance, ruthenium(II) arene complexes with isonicotinamide have been investigated for their ability to inhibit the growth of cancer cells, indicating a possible role in the development of new cancer therapies (Morris et al., 2001).
Pharmaceutical Research
- In the pharmaceutical field, isonicotinamide derivatives have been explored for their potential as phosphodiesterase inhibitors, indicating their relevance in developing treatments for inflammatory diseases (Moretto et al., 2015).
Synthesis of Xanthine Oxidase Inhibitors
- Isonicotinamide/nicotinamide derivatives have been synthesized and evaluated as inhibitors of xanthine oxidase, an enzyme involved in gout and related conditions. This highlights their potential in the development of new treatments for these conditions (Zhang et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(cyclopropylmethoxy)-N-[[4-(trifluoromethoxy)phenyl]methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3/c19-18(20,21)26-15-5-3-12(4-6-15)10-23-17(24)14-7-8-22-16(9-14)25-11-13-1-2-13/h3-9,13H,1-2,10-11H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSVLHPVHDJMJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2390928.png)

![2-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2390931.png)



![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide](/img/structure/B2390940.png)
![Ethyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2390942.png)

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2390946.png)
![2-Ethyl-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2390948.png)
![(Z)-S-(2-((3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2390949.png)

![5-Iodobenzo[d]isothiazol-3-amine](/img/structure/B2390951.png)